4-AMINO-1H-INDOL-5-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

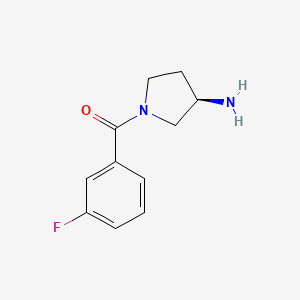

“1h-Indol-5-ol,4-amino-” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “1h-Indol-5-ol,4-amino-” is C8H7NO .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A convenient methodology for the synthesis of previously unreported (1 H -indol-6-yl)phosphonic acid derivatives has also been described .Molecular Structure Analysis

The molecular structure of “1h-Indol-5-ol,4-amino-” can be analyzed using various spectroscopic techniques. For instance, the UV spectrum shows maxima at 216 nm and 287 nm . The FT-IR spectrum provides information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a main role in cell biology and have various biologically vital properties .Physical and Chemical Properties Analysis

The physical and chemical properties of “1h-Indol-5-ol,4-amino-” can be determined using various techniques. The molecular weight of the compound is 133.15 g/mol .将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential biological activities of “1h-Indol-5-ol,4-amino-”.

作用機序

Target of Action

The primary targets of 1h-Indol-5-ol,4-amino- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

1h-Indol-5-ol,4-amino- interacts with its targets by binding to them, resulting in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets can lead to a range of effects, depending on the specific derivative and the biological context.

Biochemical Pathways

The affected pathways of 1h-Indol-5-ol,4-amino- are diverse, given the broad spectrum of biological activities of indole derivatives . For example, some indole derivatives have been shown to have antiviral activity, suggesting an impact on viral replication pathways . Other derivatives have anti-inflammatory and analgesic activities, indicating an influence on inflammation and pain pathways .

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they have favorable adme properties that allow them to reach their targets and exert their effects .

Result of Action

The molecular and cellular effects of 1h-Indol-5-ol,4-amino- action are diverse, reflecting the wide range of biological activities of indole derivatives . For example, certain derivatives have been found to inhibit influenza A, suggesting that they can interfere with viral replication at the molecular level . Other derivatives have anti-inflammatory and analgesic activities, indicating that they can modulate inflammation and pain signaling pathways at the cellular level .

Action Environment

The action, efficacy, and stability of 1h-Indol-5-ol,4-amino- can be influenced by various environmental factors. For instance, the biological activity of indole derivatives can be affected by the presence of other molecules, pH, temperature, and other aspects of the cellular environment . .

生化学分析

Biochemical Properties

1H-Indol-5-ol,4-amino- is involved in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . The indole nucleus in 1H-Indol-5-ol,4-amino- binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives .

Cellular Effects

1H-Indol-5-ol,4-amino- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-5-ol,4-amino- involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

1H-Indol-5-ol,4-amino- is involved in the metabolism of tryptophan, an essential amino acid . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

特性

IUPAC Name |

4-amino-1H-indol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWBHNPVJWQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![3-[(2-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide](/img/structure/B2853686.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)

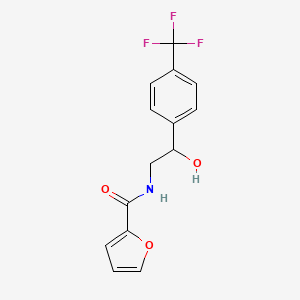

![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)

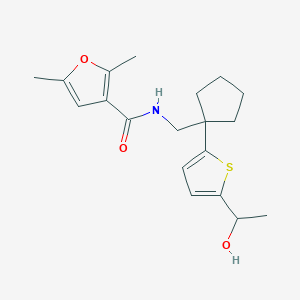

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)